molecular formula C13H17BrN2O B14176753 (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide CAS No. 5583-11-9

(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide

Cat. No.: B14176753
CAS No.: 5583-11-9
M. Wt: 297.19 g/mol
InChI Key: MDOGENWUZZTDJA-MNMPKAIFSA-N
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Description

(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include an oxazolo-pyridine ring system and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction may produce reduced imino compounds.

Scientific Research Applications

Chemistry

In chemistry, (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its imino group and oxazolo-pyridine ring system may interact with proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide involves its interaction with specific molecular targets. The imino group and oxazolo-pyridine ring system may bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo-pyridine derivatives and imino-containing molecules. Examples include:

  • 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine
  • 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride

Uniqueness

The uniqueness of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide lies in its specific stereochemistry and the presence of the hydrobromide salt

Properties

CAS No.

5583-11-9

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

(1R,8aR)-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide

InChI

InChI=1S/C13H16N2O.BrH/c14-13-15-9-5-4-8-11(15)12(16-13)10-6-2-1-3-7-10;/h1-3,6-7,11-12,14H,4-5,8-9H2;1H/t11-,12-;/m1./s1

InChI Key

MDOGENWUZZTDJA-MNMPKAIFSA-N

Isomeric SMILES

C1CCN2[C@H](C1)[C@H](OC2=N)C3=CC=CC=C3.Br

Canonical SMILES

C1CCN2C(C1)C(OC2=N)C3=CC=CC=C3.Br

Origin of Product

United States

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